3,3'-Dimethyl-2,2'-bithiophenyl-5-carboxaldehyde

Organic synthesis Purification Solubility

Research on bithiophene-based materials is often hindered by inconsistent substitution patterns that alter polymer backbone planarity and solubility, leading to irreproducible device performance. CAS 887407-04-7 provides a defined 3,3'-dimethyl pattern with a reactive aldehyde handle. - **Structural Precision:** Enables synthesis of regioregular head-to-head poly(3-methylthiophene) via electropolymerization, distinct from unsubstituted or 4-substituted analogs. - **Functional Utility:** Serves as an asymmetric building block for donor-acceptor copolymers and DSSC π-linkers with tunable HOMO/LUMO levels. - **Supply Assurance:** Packaged under inert atmosphere; available for immediate research-scale shipment.

Molecular Formula C11H10OS2
Molecular Weight 222.3 g/mol
CAS No. 887407-04-7
Cat. No. B12943988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Dimethyl-2,2'-bithiophenyl-5-carboxaldehyde
CAS887407-04-7
Molecular FormulaC11H10OS2
Molecular Weight222.3 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)C2=C(C=C(S2)C=O)C
InChIInChI=1S/C11H10OS2/c1-7-3-4-13-10(7)11-8(2)5-9(6-12)14-11/h3-6H,1-2H3
InChIKeyDDZAAXVYZHTAHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Dimethyl-2,2'-bithiophenyl-5-carboxaldehyde Overview


3,3'-Dimethyl-2,2'-bithiophenyl-5-carboxaldehyde (CAS 887407-04-7) is a heterocyclic organic compound with the molecular formula C11H10OS2 [1]. It is a functionalized derivative of bithiophene, a core scaffold in organic electronics, and features two methyl substituents at the 3 and 3' positions and a carboxaldehyde group at the 5-position of one thiophene ring [2]. This specific substitution pattern imparts unique electronic and steric properties, distinguishing it from other bithiophene-based aldehydes and making it a valuable building block for the synthesis of conjugated materials [3].

Synthetic Versatility Functionalized bithiophene scaffold enables selective derivatization and cross-coupling for conjugated systems.
Regiochemical Control Defined 3,3'-dimethyl substitution pattern supports regioregular polymerization and reproducible material properties.
Device-Ready Intermediates Aldehyde handle provides a direct route to optoelectronic building blocks for OPV, OFET, and DSSC research.

Why Generic Bithiophene Aldehydes Fail


While the bithiophene scaffold is a common motif in organic electronics, the performance of derivative materials is exquisitely sensitive to both the nature and position of substituents [1]. Simple substitutions, such as moving a methyl group from the 3-position to the 4-position on a bithiophene, can drastically alter the polymer's optical properties and its performance in devices [2]. The specific pattern of 3,3'-dimethyl substitution and a 5-carboxaldehyde group in 3,3'-Dimethyl-2,2'-bithiophenyl-5-carboxaldehyde is not a general property of the bithiophene class. Therefore, substituting it with an unsubstituted or differently substituted bithiophene aldehyde (e.g., 2,2'-bithiophene-5-carboxaldehyde or [3,3'-bithiophene]-5-carbaldehyde) will likely result in a material with significantly altered electronic properties, solubility, and ultimately, device performance [3].

Target Compound
3,3'-Dimethyl-2,2'-bithiophenyl-5-carboxaldehyde
Generic Substitution: 2,2'-bithiophene-5-carboxaldehyde or 3,4'/4,4' dimethyl isomers
Shifting the methyl regiochemistry from 3,3' to 3,4' or 4,4' positions can significantly alter the resulting polymer's optical signature and charge transport behavior, limiting direct reproducibility in device fabrication.
Property Mismatch
LogP-Dependent Workflows
Unsubstituted Analog: 2,2'-bithiophene-5-carboxaldehyde
The absence of methyl groups results in lower lipophilicity, which may necessitate adjustments to solvent systems and chromatographic purification steps compared to established protocols.

3,3'-Dimethyl-2,2'-bithiophenyl-5-carboxaldehyde vs. Analogs


Enhanced Lipophilicity vs. Unsubstituted Analog

The presence of methyl groups in 3,3'-Dimethyl-2,2'-bithiophenyl-5-carboxaldehyde (target) increases its lipophilicity compared to the unsubstituted analog, 2,2'-bithiophene-5-carboxaldehyde (comparator). This is quantitatively reflected in the calculated octanol-water partition coefficient (LogP). This difference in LogP directly impacts purification strategies and solubility in organic solvents [1][2].

Lipophilicity Shift
Class-level inference
LogP = 3.5 vs. 2.8
Calculated property (MolAid) vs. PubChem
Supports purification and solubility workflow context.
Δ +0.7 indicates higher lipophilicity than unsubstituted analog.
Organic synthesis Purification Solubility

Building Block for Dicarboxaldehydes

A recent synthetic methodology highlights the value of functionalized bithiophenes for accessing bithiophene dicarboxaldehydes, which are 'promising electron-rich building blocks' but have been 'limited due to their synthetic inaccessibility' [1]. The study utilizes a 3,3'-dibromo-substituted bithiophene derivative, demonstrating that the 3,3'-positions are key sites for further functionalization. 3,3'-Dimethyl-2,2'-bithiophenyl-5-carboxaldehyde (target) shares this 3,3'-substitution pattern, positioning it as a potential precursor in similar high-yield synthetic transformations (e.g., lithiation and electrophilic trapping) to generate complex dicarboxaldehyde structures, a feat not easily accomplished with unsubstituted or mono-substituted analogs.

Dicarboxaldehyde Route
Class-level inference
3,3'-dibromo bithiophene analog method
Established synthetic route context
Enables access to bithiophene dicarboxaldehyde building blocks.
Synthetic versatility for arylene vinylene-based semiconductors.
Organic synthesis Polymer chemistry Building blocks

Regiochemical Purity for Polymer Properties

The regiochemistry of alkyl substituents on a bithiophene monomer dictates the properties of the resulting polymer. Studies on the electropolymerization of 3,3'-, 3,4'-, and 4,4'-dimethyl-2,2'-bithiophenes show that the resulting poly(3-methylthiophenes) exhibit 'different optical properties' [1]. Specifically, using the 3,3'-dimethyl-2,2'-bithiophene (the core of the target compound) as a starting molecule yields a polymer with a unique, regioregular head-to-head structure [2], which has been shown to be beneficial for achieving high power conversion efficiency in polymer solar cells when engineered correctly [3].

Regiochemical Impact
Head-to-head comparison
3,3'- vs 3,4'- vs 4,4'- dimethyl bithiophene
Electrochemical polymerization context
Reported distinct optical properties for regioregular head-to-head polymers.
Selection context for reproducible optoelectronic signatures.
Polymer chemistry Conjugated polymers Regioregularity

3,3'-Dimethyl-2,2'-bithiophenyl-5-carboxaldehyde Applications


Regioregular Poly(3-methylthiophene) Synthesis

This compound serves as a precursor to the monomer 3,3'-dimethyl-2,2'-bithiophene, which can be electropolymerized to form regioregular head-to-head poly(3-methylthiophene) [4]. This specific polymer architecture is of high interest for applications in organic field-effect transistors (OFETs) and polymer solar cells, where its distinct optical and charge transport properties can be exploited [5]. Procurement of this aldehyde provides a direct entry point into this specific, high-value material class.

Dicarboxaldehyde Building Block

As a 3,3'-substituted bithiophene with a reactive aldehyde handle, this compound is an ideal starting point for the synthesis of complex bithiophene dicarboxaldehydes, which are crucial for the development of novel donor-acceptor copolymers used in organic photovoltaics (OPVs) [4]. Its structure allows for further functionalization at the 5'-position, enabling the creation of asymmetric building blocks for fine-tuning material properties.

Metal-Free Dyes for DSSCs

Bithiophene derivatives are established as efficient π-linkers in push-pull organic dyes for DSSCs [4]. The specific substitution pattern on this compound can be leveraged to create new dyes with tailored HOMO/LUMO energy levels and absorption spectra, potentially leading to higher efficiency solar cells when compared to dyes with unsubstituted or differently substituted π-linkers [5]. Its use is indicated for research groups focused on the rational design of next-generation DSSC sensitizers.

Application
Selection Property
Validation Focus
Regioregular Polymer Synthesis
3,3'-dimethyl regiochemical purity
Optical/charge transport analysis in OFET/OPV devices
Dicarboxaldehyde Building Block
5'-position synthetic reactivity
Intermediate isolation and structural verification
Metal-Free DSSC Sensitizers
Push-pull electronic compatibility
HOMO/LUMO tuning and absorption spectra review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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